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Abstract: This technical guide provides a comprehensive overview of the organoleptic

properties of Dulcin (p-ethoxyphenylurea), an early synthetic sweetener. Discovered in 1883,

Dulcin offered a significant advantage over its contemporary, saccharin, due to the absence of

a bitter aftertaste.[1] Although its commercial use was discontinued in the United States in 1954

due to safety concerns, its sensory characteristics and chemical properties remain of interest in

the study of structure-activity relationships in sweet-tasting molecules.[1] This document

collates available quantitative data, outlines standard experimental methodologies for sensory

evaluation, and presents key pathways and workflows relevant to its assessment.

Chemical and Physical Properties
Dulcin, chemically known as (4-ethoxyphenyl)urea, is a white, crystalline substance that

presents as lustrous needles.[2][3][4] Its fundamental physical and chemical properties are

critical for understanding its behavior in formulations and sensory testing solutions.

Table 1: Physicochemical Properties of Dulcin
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Property Value Reference

IUPAC Name (4-Ethoxyphenyl)urea

Synonyms
Sucrol, Valzin, p-

phenetolcarbamide

Molecular Formula C₉H₁₂N₂O₂

Molar Mass 180.207 g·mol⁻¹

Appearance
White, lustrous needles or

crystalline powder

Melting Point 173-174 °C

Boiling Point Decomposes upon heating

Solubility in Water
1.25 g/L at 25 °C (1 part in

800)

Solubility in Boiling Water 20 g/L (1 part in 50)

Solubility in Alcohol Soluble (1 part in 25)

Organoleptic Profile
The primary organoleptic feature of Dulcin is its intense sweet taste. Unlike many other

synthetic sweeteners, especially from its era, Dulcin is noted for a clean, sweet profile without

significant off-tastes.

Sweetness Profile
The most prominent sensory attribute of Dulcin is its sweetness. It is characterized by a clean,

sucrose-like sweetness. A key advantage highlighted in early literature is the absence of the

bitter or metallic aftertaste commonly associated with saccharin. This made it a more palatable

alternative for consumers during its time on the market.

Quantitative Sweetness Data
The sweetness intensity of Dulcin has been quantified relative to sucrose. This relative

sweetness is a crucial parameter for its application and study.
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Table 2: Quantitative Sensory Data for Dulcin

Parameter Value Notes Reference

Relative Sweetness ~250x sucrose

This value indicates it

is approximately 250

times sweeter than an

equivalent

concentration of

sucrose.

Primary Taste Sweet
Described as a "very

sweet taste".

Aftertaste None reported

Specifically noted for

not having a bitter

aftertaste, unlike

saccharin.

Experimental Protocols for Sensory Evaluation
While specific, detailed sensory panel results for Dulcin are scarce in modern literature due to

its banned status, the following protocols represent standard methodologies for the sensory

evaluation of a high-intensity sweetener.

Protocol 1: Determination of Relative Sweetness
Objective: To quantify the sweetness intensity of Dulcin relative to a standard sucrose solution.

Methodology:

Panelist Selection: A panel of 15-20 trained sensory assessors is selected. Panelists are

screened for taste acuity and their ability to consistently rate sweetness intensity.

Reference Standard Preparation: A series of sucrose solutions of varying concentrations

(e.g., 2%, 4%, 6%, 8%, 10% w/v) are prepared in purified, deionized water.
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Test Sample Preparation: A stock solution of Dulcin is prepared. Due to its limited solubility

in cold water, it may be necessary to gently warm the solution or utilize a co-solvent like

ethanol, with the same co-solvent concentration used in the reference standards to avoid

sensory interference. A series of dilutions are made from this stock.

Evaluation Method (Two-Alternative Forced-Choice - 2-AFC):

Panelists are presented with pairs of samples: one sucrose reference and one Dulcin
solution.

They are instructed to identify which of the two samples is sweeter.

The procedure is repeated with various concentrations of Dulcin against a fixed sucrose

concentration (e.g., 5% sucrose).

Data Analysis: The concentration at which 50% of the panelists judge the Dulcin solution to

be sweeter than the reference sucrose solution is determined (Point of Subjective Equality).

The relative sweetness is calculated by dividing the concentration of the sucrose solution by

the equi-sweet concentration of the Dulcin solution.

Protocol 2: Descriptive Sensory Profiling
Objective: To identify and quantify the full range of sensory attributes of Dulcin, including its

temporal profile and any potential side-tastes.

Methodology:

Panelist Training: A highly trained panel (8-12 assessors) develops a specific lexicon to

describe the sensory attributes of sweeteners. This may include terms like sweetness onset,

bitterness, metallic, chemical, astringent, and lingering sweetness.

Sample Presentation: Panelists are provided with coded, equi-sweet solutions of Dulcin and

a sucrose reference, presented at a controlled temperature.

Evaluation Technique (Quantitative Descriptive Analysis - QDA® & Time-Intensity - TI):

QDA: Panelists rate the intensity of each identified attribute (e.g., sweetness, bitterness)

on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").
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TI: Panelists track the intensity of a specific attribute (e.g., sweetness) over time, from

initial perception to extinction, using specialized software. This provides data on onset,

maximum intensity, and duration.

Data Analysis: The data from QDA is analyzed using statistical methods like Analysis of

Variance (ANOVA) and Principal Component Analysis (PCA) to create a sensory map of

Dulcin's profile. TI curves are averaged across panelists to generate a consensus temporal

profile.

Visualizations
Sensory Evaluation Workflow
The following diagram illustrates a typical workflow for the comprehensive sensory analysis of a

novel sweetener compound like Dulcin.
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Caption: Workflow for sensory evaluation of a high-intensity sweetener.

Sweet Taste Receptor Activation Pathway
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Dulcin elicits a sweet taste by binding to the T1R2/T1R3 heterodimer, a G-protein coupled

receptor (GPCR) located on taste receptor cells.
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Caption: Simplified signaling cascade for sweet taste perception.

Metabolic Pathway of Dulcin
In the body, Dulcin undergoes Phase II metabolism, primarily through glucuronidation, to

facilitate its excretion.
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Caption: Metabolic pathway of Dulcin via glucuronidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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